5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a fused ring system combining furan and pyrimidine moieties, which contributes to its distinct chemical behavior and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one typically involves multi-step processes starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a furan derivative with a pyrimidine precursor in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted furo[3,4-D]pyrimidines .
Scientific Research Applications
5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, as an HIV-1 non-nucleoside reverse transcriptase inhibitor, it binds to the enzyme’s active site, preventing the transcription of viral RNA into DNA. This inhibition disrupts the replication cycle of the virus, thereby exerting its antiviral effects . The compound may also induce apoptosis in cancer cells by activating caspases, leading to programmed cell death .
Comparison with Similar Compounds
Similar Compounds
N-aryl-5,7-dihydrofuro[3,4-d]pyrimidin-4-amines: These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar fused ring system but with different heteroatoms, resulting in distinct chemical and biological properties.
Uniqueness
5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one is unique due to its specific ring fusion and the presence of both furan and pyrimidine moieties.
Biological Activity
5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its promising biological activities, particularly as an antiviral agent targeting HIV. This article provides a detailed overview of the compound's biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
This compound features a unique fused ring system combining furan and pyrimidine structures. This configuration contributes to its distinct chemical properties and biological activities. The molecular formula is C9H8N2O, with a molecular weight of approximately 164.17 g/mol.
The primary mechanism of action for this compound involves its role as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to the active site of the HIV-1 reverse transcriptase enzyme, preventing the conversion of viral RNA into DNA. This inhibition is crucial for disrupting the viral replication cycle and offers a potential therapeutic pathway for HIV treatment .
Antiviral Efficacy
Research has demonstrated that this compound exhibits significant antiviral activity against various strains of HIV-1. Notably:
- Inhibition Potency : The compound has shown effective inhibition against wild-type HIV-1 and several mutant strains with EC50 values ranging from 0.005 to 0.648 μM .
- Resistance Profiles : Derivatives of this compound have been developed that maintain efficacy against resistant strains, such as those with mutations K103N and Y181C .
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be enhanced through structural modifications. For instance:
Compound | EC50 (μM) | Comments |
---|---|---|
Original | 0.051 | Base compound |
Modified 1 | 0.014 | Improved binding affinity |
Modified 2 | 0.021 | Enhanced solubility |
These modifications often involve altering functional groups or substituents on the pyrimidine or furan rings to optimize binding interactions with the reverse transcriptase enzyme .
Study 1: Efficacy Against Resistant Strains
A study evaluated the antiviral activity of various dihydrofuro[3,4-D]pyrimidine derivatives against resistant HIV strains. Compounds demonstrated EC50 values significantly lower than those of standard treatments like nevirapine and etravirine . Notably:
- Compound A : EC50 = 0.005 μM against wild-type HIV.
- Compound B : EC50 = 0.021 μM against K103N/Y181C mutant strain.
These findings suggest that structural modifications can lead to improved resistance profiles while maintaining potent antiviral activity.
Study 2: Pharmacokinetic Properties
Another research effort assessed the pharmacokinetic properties of selected derivatives of this compound. Results indicated favorable absorption and distribution characteristics in vivo, supporting their potential as viable therapeutic agents .
Future Directions
The ongoing research into this compound focuses on:
- Optimization of Derivatives : Continued exploration of structural modifications to enhance potency and reduce cytotoxicity.
- Broader Biological Activity : Investigating potential applications beyond HIV treatment, including other viral infections and possibly cancer therapies due to its enzyme inhibition capabilities .
Properties
Molecular Formula |
C6H6N2O2 |
---|---|
Molecular Weight |
138.12 g/mol |
IUPAC Name |
5,7-dihydro-3H-furo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H6N2O2/c9-6-4-1-10-2-5(4)7-3-8-6/h3H,1-2H2,(H,7,8,9) |
InChI Key |
ZQTIECFDGXRNRH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CO1)N=CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.